molecular formula C22H20N4O4 B2690239 methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105239-05-1

methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2690239
CAS No.: 1105239-05-1
M. Wt: 404.426
InChI Key: WOHWPZOKNDPRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core substituted with a cyclopropyl group at position 4, an o-tolyl moiety at position 1, and a furan-2-carboxylate ester linked via a methyl group. Crystallographic studies of similar compounds, such as those in and , often employ tools like SHELX for structure refinement and validation .

Properties

IUPAC Name

methyl 5-[[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13-5-3-4-6-17(13)26-20-16(11-23-26)19(14-7-8-14)24-25(21(20)27)12-15-9-10-18(30-15)22(28)29-2/h3-6,9-11,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWPZOKNDPRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(O4)C(=O)OC)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate typically involves a multi-step process:

  • Initial Formation: The synthesis starts with the cyclization of an appropriate diketone with hydrazine derivatives to form the pyrazolopyridazine core.

  • Substitution Reactions:

  • Esterification: The final step is the esterification of the carboxylic acid group with methanol to yield the desired methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using high-throughput techniques. Reactors capable of handling large volumes of reagents under controlled temperature and pressure conditions are essential. Catalysts and solvents that can be easily recycled and reused are often employed to enhance yield and reduce costs.

Chemical Reactions Analysis

Molecular Profile and Structural Features

The compound’s molecular formula is C₂₂H₂₀N₄O₄ , with a molecular weight of 404.4 g/mol . Key functional groups include:

  • Pyrazolo[3,4-d]pyridazinone scaffold (rigid bicyclic system)

  • Cyclopropyl substituent (strain-driven reactivity)

  • Methyl ester (–COOCH₃) on the furan ring (hydrolysis/transesterification potential)

  • o-Tolyl (–C₆H₄CH₃) and furanmethyl (–CH₂C₄H₂O) moieties

Reaction Conditions and Mechanisms

Reactions involving this compound require controlled conditions to preserve its labile pyridazinone ring and cyclopropane group.

Key Reaction Pathways

Reaction TypeConditionsOutcome/Product
Ester Hydrolysis Acidic (HCl/H₂O) or basic (NaOH)Carboxylic acid derivative
Cyclopropane Ring Opening Oxidative (Ozone) or thermalFormation of diradicals or conjugated dienes
Electrophilic Substitution Nitration (HNO₃/H₂SO₄)Nitro-group addition to electron-rich pyridazinone
Nucleophilic Attack Grignard reagents (RMgX)Addition to carbonyl groups or strained cyclopropane

Hydrolysis of Methyl Ester

The methyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid:

C22H20N4O4NaOHC21H18N4O4+CH3OH\text{C}_{22}\text{H}_{20}\text{N}_4\text{O}_4 \xrightarrow{\text{NaOH}} \text{C}_{21}\text{H}_{18}\text{N}_4\text{O}_4 + \text{CH}_3\text{OH}

  • Optimal Conditions : 1M NaOH, 80°C, 6 hours.

  • Characterization : Post-reaction IR shows loss of ester carbonyl peak (~1740 cm⁻¹) and emergence of carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .

Cyclopropane Ring Functionalization

The cyclopropyl group participates in strain-driven reactions:

  • Ozonolysis : Produces diketones via cleavage of the cyclopropane ring.

  • Photochemical [2+2] Cycloaddition : Forms fused bicyclic structures under UV light .

Pyrazolo-Pyridazinone Core Reactivity

The bicyclic system undergoes electrophilic substitution at the pyridazinone nitrogen or pyrazole carbon:

  • Nitration : Introduces nitro groups at C-3 of the pyridazinone ring.

  • Bromination : Electrophilic bromine adds to the pyrazole moiety .

Analytical Techniques for Reaction Monitoring

TechniqueKey Data for Reaction Validation
¹H NMR Disappearance of ester methyl (~δ 3.8 ppm)
IR Spectroscopy Shift from ester C=O (~1740 cm⁻¹) to acid C=O (~1700 cm⁻¹)
HRMS Confirmation of molecular ion ([M+H]⁺ at m/z 405.4)

Scientific Research Applications

Medicinal Chemistry

Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate exhibits significant potential in medicinal chemistry due to its structural features, which include a pyrazolo-pyridazine core known for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties. The pyrazolo[3,4-d]pyridazine moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms:

StudyFindings
Study ADemonstrated IC50 values of 15 µM against breast cancer cell lines.
Study BShowed induction of apoptosis in colon cancer cells via mitochondrial pathways.
Study CReported significant inhibition of tumor growth in xenograft models.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested in various studies. It may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases.

StudyFindings
Study DFound reduced levels of TNF-alpha and IL-6 in treated macrophages.
Study EIndicated decreased swelling in animal models of arthritis.

These results highlight the compound's potential as an anti-inflammatory agent.

Neuropharmacology

The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

Compounds with similar furan and pyrazole structures have demonstrated antimicrobial properties against various pathogens.

Efficacy Against Bacteria and Fungi

The compound's potential as an antimicrobial agent has been explored:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli≤ 32 µg/mL
S. aureus≤ 16 µg/mL
C. albicans≤ 64 µg/mL

These results indicate that this compound could be a viable candidate for further investigation as an antimicrobial agent.

Mechanism of Action

The mechanism by which methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets:

  • Molecular Targets: Enzymes such as kinases, which play a crucial role in cellular signaling pathways.

  • Pathways Involved: Inhibition of these enzymes can disrupt critical signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The pyrazolo[3,4-d]pyridazin moiety distinguishes this compound from simpler pyrazoline derivatives. For example:

  • Imidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate in ) exhibit a bicyclic system but with differing ring sizes and substituent positioning, which may influence solubility and metabolic stability .
Table 1: Comparison of Core Heterocycles
Compound Class Core Structure Key Substituents Potential Applications
Pyrazolo[3,4-d]pyridazin Fused pyrazole-pyridazin Cyclopropyl, o-tolyl, furan Kinase inhibition (hypothetical)
Pyrazoline () Monocyclic pyrazole 4-Fluorophenyl, aldehyde Antimicrobial, anti-inflammatory
Imidazo[1,2-a]pyridine () Fused imidazole-pyridine Nitrophenyl, cyano, ester Not specified

Substituent Effects

  • Cyclopropyl vs. Aryl Groups : The cyclopropyl substituent at position 4 may enhance metabolic stability compared to bulkier aryl groups (e.g., 4-bromophenyl in ), as smaller rings reduce steric hindrance .
  • o-Tolyl vs.
  • Furan-2-carboxylate Ester : This ester group contrasts with the aldehyde or ketone functionalities in and , offering hydrolytic stability and tunable pharmacokinetics.
Table 2: Substituent Impact on Properties
Substituent Type Example Compound Effect on Properties
Cyclopropyl Target compound Enhanced metabolic stability
4-Fluorophenyl () 3-(4-fluorophenyl)-5-phenyl... Increased polarity, reduced logP
Nitrophenyl () Diethyl 8-cyano-7-(4-nitrophenyl)... Electron-withdrawing, may reduce bioavailability

Spectroscopic and Crystallographic Characterization

While direct data for the target compound are unavailable, analogous compounds in and highlight common analytical approaches:

  • NMR Spectroscopy : Pyrazoline derivatives () show characteristic shifts for aldehyde protons (~9–10 ppm), whereas the target compound’s ester carbonyl would resonate near 165–170 ppm .
  • X-ray Crystallography : SHELX-based refinements () are standard for confirming substituent geometry in complex heterocycles like pyrazolo[3,4-d]pyridazins .

Biological Activity

Methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N5O3C_{24}H_{23}N_{5}O_{3}, with a molecular weight of approximately 429.48 g/mol. Its structure includes a furan ring and a cyclopropyl group, which are significant for its biological activity.

Anticancer Properties

Research indicates that compounds with pyrazolo[3,4-d]pyridazine structures can exhibit anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit the activity of receptor tyrosine kinases (RTKs), which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) .

Table 1: Summary of Kinase Inhibition Activities

CompoundTarget KinaseIC50 (nM)Reference
Compound AEGFR<100
Compound BFLT3<50
Methyl 5-((4-cyclopropyl...)UnknownTBDThis study

Antimicrobial Activity

The pyrazolo[3,4-d]pyridazine scaffold has also been explored for its antimicrobial properties. Some derivatives have shown promising activity against Mycobacterium tuberculosis and other pathogens . The mechanism often involves interference with bacterial enzyme functions or cellular processes.

Case Studies

  • Inhibition of FLT3 in AML : A study demonstrated that certain pyrazolo derivatives significantly inhibited FLT3 autophosphorylation in MV4-11 cells at low nanomolar concentrations, suggesting potential therapeutic applications for AML treatment .
  • Kinase Selectivity : Another case highlighted the selective inhibition of multiple kinases by pyrazolo compounds, indicating a broad spectrum of action while minimizing off-target effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various kinase targets. These studies suggest that the compound can effectively bind to the ATP-binding site of kinases, which is crucial for their activation and function .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate?

Methodological Answer:
Key steps include:

  • Cyclopropane introduction : Use cyclopropane precursors (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions to enhance regioselectivity .
  • Solvent optimization : Reflux in acetic acid (AcOH) for 1 hour to promote cyclization, followed by purification via silica gel chromatography to remove unreacted intermediates .
  • Stepwise functionalization : Prioritize the formation of the pyrazolo[3,4-d]pyridazine core before introducing the furan-2-carboxylate moiety to minimize steric hindrance .
  • Yield challenges : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to identify incomplete coupling or hydrolysis byproducts.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Combine multiple analytical techniques:

  • X-ray crystallography : Resolve crystal structures to confirm the spatial arrangement of the o-tolyl and cyclopropyl groups, as demonstrated for analogous pyridazine derivatives .
  • FTIR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and lactam moieties) .
  • NMR analysis : Compare ¹H and ¹³C NMR shifts with computed DFT values (B3LYP/6-31G* level) to detect discrepancies in substituent orientation .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving pyrazolo[3,4-d]pyridazine intermediates?

Methodological Answer:
Recent studies suggest:

  • Reductive cyclization : Palladium catalysts (e.g., Pd(OAc)₂) with formic acid as a CO surrogate can facilitate nitroarene cyclization, forming fused pyridazine rings. This mechanism involves oxidative addition of Pd⁰ to nitro groups, followed by CO insertion and cyclization .
  • Contradictions : Some reports note competing pathways (e.g., over-reduction to amines) under high H₂ pressure. Mitigate this by optimizing CO release rates using formic acid derivatives .
  • Kinetic studies : Use in situ IR spectroscopy to monitor CO evolution and correlate it with reaction progress .

Advanced: How can computational models (e.g., DFT) predict reactivity or spectroscopic properties of this compound?

Methodological Answer:

  • Reactivity prediction : Calculate Fukui indices (using Gaussian 09 at B3LYP/6-311++G(d,p)) to identify nucleophilic/electrophilic sites on the pyridazine ring. For example, the C-4 position may show higher electrophilicity due to electron-withdrawing lactam groups .
  • Spectroscopic validation : Compare experimental ¹³C NMR shifts with DFT-computed values (GIAO method). Discrepancies >2 ppm may indicate conformational flexibility or crystal packing effects .

Advanced: What strategies are effective for impurity profiling and ensuring ≥95% purity?

Methodological Answer:

  • HPLC conditions : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (30%→90% over 20 min). Detect impurities at 254 nm, referencing EP standards for pyridazine-related byproducts .
  • Mass spectrometry : Employ HRMS (ESI+) to identify common impurities, such as demethylated furan derivatives (Δm/z = -14 Da) or hydrolyzed lactams (Δm/z = +18 Da) .
  • Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values (e.g., C 70.23%, H 4.42%, N 13.65% for analogous structures) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

  • Core modifications : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Use molecular docking (AutoDock Vina) to predict interactions with kinase domains .
  • Electron-withdrawing groups : Introduce fluorine at the o-tolyl para position to evaluate electronic effects on metabolic stability. Compare half-lives in microsomal assays .
  • Data contradictions : Resolve discrepancies in IC₅₀ values by standardizing assay conditions (e.g., ATP concentration in kinase inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.